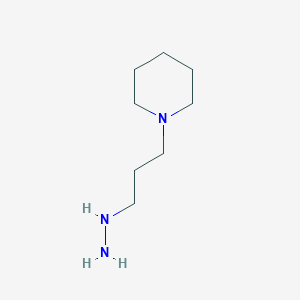
1-(3-Hydrazinylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydrazinylpropyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a hydrazinylpropyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydrazinylpropyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 1-(3-bromopropyl)piperidine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{1-(3-bromopropyl)piperidine} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydrazinylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Azides, nitroso derivatives.
Reduction: Amines.
Substitution: Substituted piperidines.
Scientific Research Applications
1-(3-Hydrazinylpropyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydrazinylpropyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Pathways: Modulation of neurotransmitter pathways, including dopamine and serotonin pathways.
Comparison with Similar Compounds
- Piperidine
- Pyridine
- Dihydropyridine
- Piperazine
Properties
CAS No. |
62516-01-2 |
|---|---|
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
3-piperidin-1-ylpropylhydrazine |
InChI |
InChI=1S/C8H19N3/c9-10-5-4-8-11-6-2-1-3-7-11/h10H,1-9H2 |
InChI Key |
APWKJXIEJIITBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14523436.png)
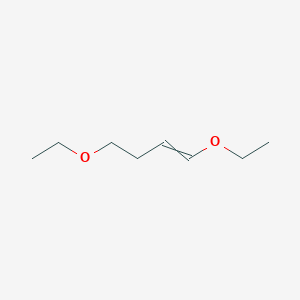
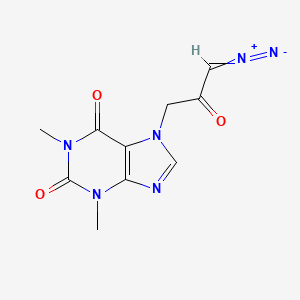
![4-Iodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14523445.png)
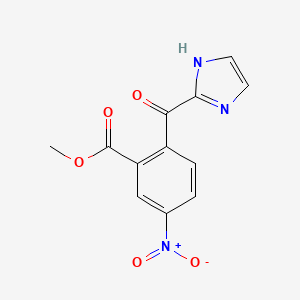
![4-methoxy-3H-imidazo[2,1-b]purine](/img/structure/B14523457.png)
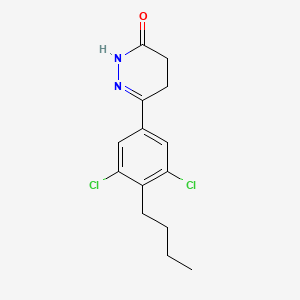
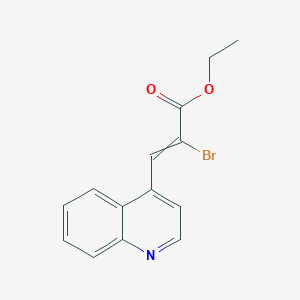
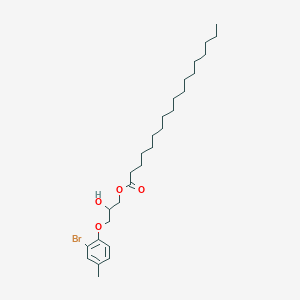

![N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N''-ethylguanidine](/img/structure/B14523493.png)
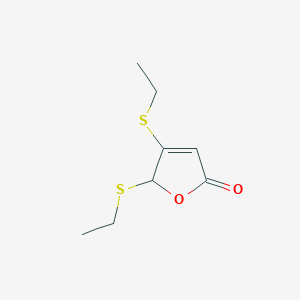
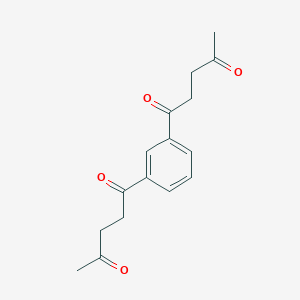
![5-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]pentan-1-amine](/img/structure/B14523514.png)
